molecular formula C5H3BClF3KN B12055597 Potassium (5-chloropyridin-3-yl)trifluoroborate

Potassium (5-chloropyridin-3-yl)trifluoroborate

Cat. No.: B12055597
M. Wt: 219.44 g/mol
InChI Key: YQXVLLGLDYUCFI-UHFFFAOYSA-N
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Description

Potassium (5-chloropyridin-3-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (5-chloropyridin-3-yl)trifluoroborate can be synthesized through the reaction of 5-chloropyridine-3-boronic acid with potassium bifluoride (KHF2). The reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium (5-chloropyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (5-chloropyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (5-chloropyridin-3-yl)trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C5H3BClF3KN

Molecular Weight

219.44 g/mol

IUPAC Name

potassium;(5-chloropyridin-3-yl)-trifluoroboranuide

InChI

InChI=1S/C5H3BClF3N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1

InChI Key

YQXVLLGLDYUCFI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CN=C1)Cl)(F)(F)F.[K+]

Origin of Product

United States

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